The compound is derived from nicotine, a well-known alkaloid found in tobacco plants. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 190.2417 g/mol. It is often utilized in research as an impurity reference material and has potential applications in drug development due to its pharmacological properties .
The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through several methods, primarily focusing on the reaction of pyrrolidine derivatives with nicotinic acid or its derivatives.
The molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidine features:
CN1CCC(C1)C(=O)c2cccnc2
InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3
(R,S)-1-Methyl-3-nicotinoylpyrrolidine can participate in various chemical reactions:
The mechanism of action for (R,S)-1-Methyl-3-nicotinoylpyrrolidine involves its interaction with biological targets:
(R,S)-1-Methyl-3-nicotinoylpyrrolidine has diverse applications across various scientific domains:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2